

Application Notes and Protocols for SHR5428 in Cell Cycle Analysis

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Compound of Interest

Compound Name: SHR5428

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Introduction

SHR5428 is a potent and selective, noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] CDK7 is a critical kinase that plays a dual role in regulating both the cell cycle and transcription.[2][3][4] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[3] Additionally, CDK7 is a subunit of the general transcription factor TFIIF, where it phosphorylates the C-terminal domain of RNA polymerase II, a key step in transcription initiation.[4] Due to its central role in these fundamental cellular processes, CDK7 has emerged as a promising therapeutic target in oncology.[2][3]

SHR5428 has demonstrated potent enzymatic and cellular activity against CDK7, making it a valuable tool for studying the effects of CDK7 inhibition on cell cycle progression and for preclinical drug development.[1][5] These application notes provide a detailed protocol for analyzing the effects of **SHR5428** on the cell cycle of cancer cells using propidium iodide (PI) staining and flow cytometry.

Mechanism of Action: How SHR5428 Impacts the Cell Cycle

By inhibiting CDK7, **SHR5428** is expected to disrupt the normal progression of the cell cycle. The inhibition of CAK activity leads to a decrease in the activation of cell cycle-promoting CDKs. This can lead to cell cycle arrest, primarily at the G1/S and G2/M checkpoints, providing a window for DNA repair or, in cancer cells, potentially inducing apoptosis. The transcriptional inhibitory effects of **SHR5428** can also contribute to its anti-proliferative activity by downregulating the expression of key oncogenes.

A critical method for assessing these effects is cell cycle analysis by flow cytometry. This technique measures the DNA content of individual cells within a population, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).^[6] Treatment with **SHR5428** is anticipated to cause a dose-dependent accumulation of cells in the G1 and/or G2/M phases, coupled with a decrease in the proportion of cells in the S phase, indicative of cell cycle arrest.

Quantitative Data for SHR5428

The following table summarizes key quantitative data for **SHR5428** based on preclinical studies. This information is crucial for designing experiments, particularly for determining appropriate treatment concentrations.

Parameter	Value	Cell Line	Source
CDK7 Enzymatic Activity (IC50)	2.3 nM	-	^[1]
Cellular Activity (IC50)	6.6 nM	MDA-MB-468 (Triple Negative Breast Cancer)	^[1]
In Vivo Tumor Growth Inhibition (TGI)	39%	HCC70 Xenograft	^[5]
61%	HCC70 Xenograft	^[5]	
83%	HCC70 Xenograft	^[5]	

Experimental Protocol: Cell Cycle Analysis of SHR5428-Treated Cells using Propidium Iodide Staining and Flow Cytometry

This protocol outlines the steps for treating a cancer cell line with **SHR5428** and analyzing the cell cycle distribution.

Materials

- Cancer cell line of interest (e.g., MDA-MB-468)
- Complete cell culture medium
- **SHR5428** (solubilized in an appropriate solvent, e.g., DMSO)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) Staining Solution (containing RNase A)
- Flow cytometer

Procedure

- Cell Seeding:
 - Seed the cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the end of the experiment.
 - Incubate the cells overnight to allow for attachment.
- **SHR5428** Treatment:

- Prepare serial dilutions of **SHR5428** in complete cell culture medium. Based on the IC50 value, a starting concentration range of 1 nM to 100 nM is recommended.
- Include a vehicle control (medium with the same concentration of DMSO used to dissolve **SHR5428**).
- Remove the old medium from the cells and add the medium containing the different concentrations of **SHR5428** or the vehicle control.
- Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours).
- Cell Harvesting:
 - After the treatment period, collect the culture medium (which may contain floating, apoptotic cells).
 - Wash the adherent cells with PBS.
 - Add Trypsin-EDTA to detach the cells.
 - Combine the detached cells with the collected medium from the first step.
 - Centrifuge the cell suspension to pellet the cells.
- Fixation:
 - Wash the cell pellet with ice-cold PBS.
 - Resuspend the cells in a small volume of PBS to create a single-cell suspension.[\[7\]](#)
 - While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension.[\[8\]](#) This step is crucial to prevent cell clumping.
 - Fix the cells for at least 30 minutes on ice or at -20°C for longer storage.[\[8\]](#)
- Staining:
 - Centrifuge the fixed cells and discard the ethanol.

- Wash the cell pellet with PBS.
- Resuspend the cell pellet in the PI/RNase A staining solution.[7][9] The RNase A is essential to degrade RNA, ensuring that the PI signal is specific to the DNA content.[10]
- Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.[7]
- Flow Cytometry Analysis:
 - Analyze the stained cells on a flow cytometer.
 - Collect data for at least 10,000 events per sample.
 - Use appropriate software to analyze the cell cycle distribution (e.g., ModFit LT, FlowJo). The software will model the G0/G1, S, and G2/M populations based on their DNA content (fluorescence intensity).

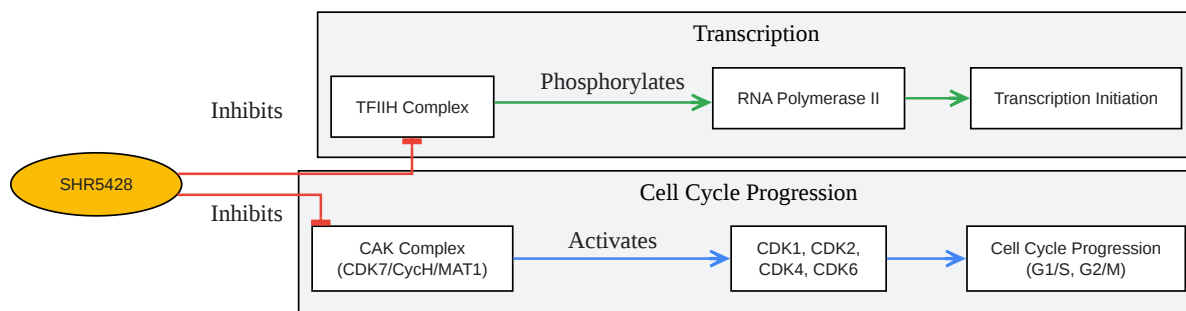
Data Analysis and Expected Results

The output from the flow cytometer will be a histogram of cell count versus PI fluorescence intensity. Cells in the G0/G1 phase will have a $2n$ DNA content and will form the first peak. Cells in the G2/M phase will have a $4n$ DNA content and will form a second peak with roughly twice the fluorescence intensity of the G0/G1 peak. Cells in the S phase will be actively replicating their DNA and will have a DNA content between $2n$ and $4n$, appearing as a distribution between the two peaks.

Treatment with **SHR5428** is expected to result in a dose-dependent increase in the percentage of cells in the G1 and/or G2/M phases and a corresponding decrease in the percentage of cells in the S phase, indicating cell cycle arrest.

Visualizations

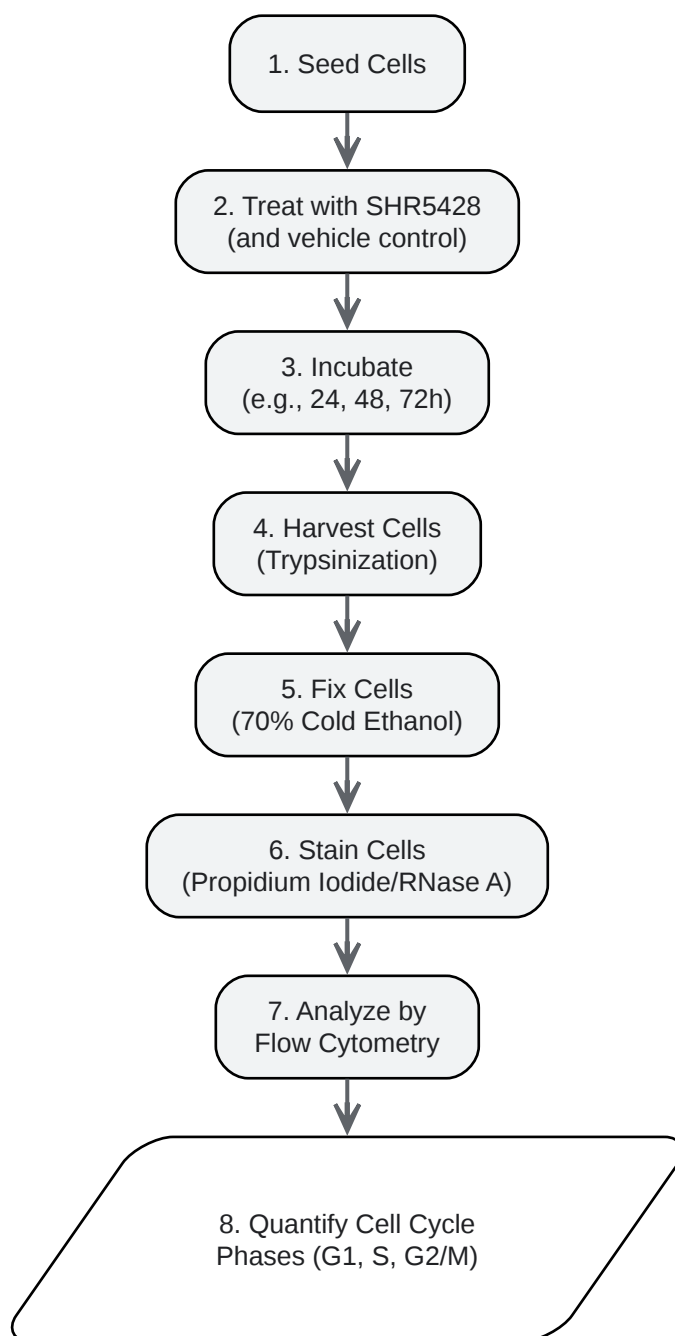
Signaling Pathway of CDK7 Inhibition by **SHR5428**



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Caption: Mechanism of **SHR5428**-mediated inhibition of CDK7 in transcription and cell cycle.

Experimental Workflow for Cell Cycle Analysis



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Caption: Workflow for analyzing cell cycle effects of **SHR5428** using flow cytometry.

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